molecular formula C37H60N7O17P3S-4 B1263597 palmitoleoyl-CoA(4-)

palmitoleoyl-CoA(4-)

Cat. No. B1263597
M. Wt: 999.9 g/mol
InChI Key: QBYOCCWNZAOZTL-MDMKAECGSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoleoyl-CoA(4-) is a hexadecenoyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of palmitoleyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a palmitoleoyl-CoA.

Scientific Research Applications

1. Role in Protein Palmitoleoylation

Palmitoleoylation is a specific fatty acylation of proteins where palmitoleic acid is covalently attached to a protein. This process is critical in regulating various cellular activities, including Wnt signaling, which is vital for tissue homeostasis and tumorigenesis. Chemical probes based on saturated fatty acids like palmitic acid have been traditionally used to study this process. However, these probes require conversion to unsaturated fatty acid by stearoyl-CoA desaturase in cells, reducing selectivity and efficiency. New chemical tools like ω-alkynyl cis- and trans-palmitoleic acids have been synthesized for more direct and efficient study of protein palmitoleoylation, revealing new insights into cellular signaling processes (Zheng, Jarugumilli, Chen, & Wu, 2016).

2. Impact on Membrane Properties

Palmitoyl-CoA, including its variants like palmitoleoyl-CoA, plays a significant role in determining the physical properties of cellular membranes. Critical micelle concentrations (CMCs) and micellar sizes and shapes are influenced by these fatty acyl-CoAs. Understanding the micelle formation of these molecules can help in comprehending their role in membrane-bound and soluble enzymes, which is critical for various cellular processes (Constantinides & Steim, 1985).

3. Involvement in Fatty Acid Metabolism

Palmitoleoyl-CoA, among other acyl-CoA variants, is involved in the condensation reactions in fatty acid metabolism. Studies on rat hepatic microsomes suggest the existence of multiple condensing enzymes that catalyze the condensation of saturated, monounsaturated, and polyunsaturated acyl-CoAs. These findings are significant for understanding the regulation and rate-limiting steps of the fatty acid chain elongation system (Prasad, Nagi, Ghesquier, Cook, & Cinti, 1986).

properties

Product Name

palmitoleoyl-CoA(4-)

Molecular Formula

C37H60N7O17P3S-4

Molecular Weight

999.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(Z)-hexadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b10-9-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

QBYOCCWNZAOZTL-MDMKAECGSA-J

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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